1,3,5-Triazabicyclo[3.2.2]nonane
Description
Historical Context and Emergence of Bicyclic Amine Scaffolds
The exploration of bicyclic amine scaffolds is not a recent endeavor, with early examples like Tröger's base being synthesized as far back as the late 1880s. rsc.org However, the systematic investigation and application of these structures, particularly those with bridged nitrogen atoms, have gained significant momentum in recent decades. rsc.orgrsc.org The development of novel synthetic methodologies has been a key driver in this emergence. For instance, transition metal-catalyzed C-H activation has provided a more direct and atom-economical pathway to construct these complex molecular frameworks. rsc.org
The initial interest in bicyclic amines was often tied to their presence in naturally occurring alkaloids, many of which exhibit potent biological activities. nih.gov This has inspired chemists to develop synthetic routes to not only replicate these natural products but also to create novel bicyclic scaffolds with tailored properties. nih.gov The rigid, three-dimensional nature of these molecules offers distinct advantages over their simpler, linear counterparts, including enhanced target affinity and specificity in biological systems. nih.gov
Significance of Bridged Nitrogen Heterocycles in Synthetic Chemistry and Material Science
Bridged nitrogen heterocycles, a class to which 1,3,5-Triazabicyclo[3.2.2]nonane belongs, are considered "privileged scaffolds" in both synthetic and medicinal chemistry. rsc.orgresearchgate.net Their rigid conformational structure provides a well-defined spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets. ucl.ac.uk This structural rigidity also imparts unique chemical and physical properties that differ significantly from planar amide systems. nih.gov
In the realm of synthetic chemistry , the development of methods to construct these bridged systems is an active area of research. rsc.orgumich.edu Techniques such as cycloaddition reactions, tandem Michael addition-Claisen condensation cascades, and visible light-driven cyclizations are being employed to create a diverse range of bicyclic structures. rsc.orgrsc.org These synthetic advancements have opened doors to novel molecular architectures that were previously inaccessible.
In material science , nitrogen-containing heterocycles are integral to the development of a wide array of materials. They serve as building blocks for polymers with unique properties, such as hydrogels with structured lamellae and reversible oxygen-binding polymer membranes. msesupplies.com Furthermore, the incorporation of nitrogen atoms into heterocyclic rings can enhance the density and heat of formation, making them valuable in the field of energetic materials. energetic-materials.org.cn The aromaticity and stability of these nitrogen heterocycles are critical factors influencing their application in this domain. mdpi.com
The diverse applications of bridged nitrogen heterocycles are highlighted in the table below:
| Application Area | Examples of Nitrogen Heterocycles | Significance |
| Medicinal Chemistry | Piperazine (B1678402), Morphine, Penam | Core components of numerous FDA-approved drugs, exhibiting a wide range of biological activities. msesupplies.com |
| Agrochemicals | --- | Form the backbone of many fungicides, herbicides, and insecticides. msesupplies.com |
| Material Science | Imidazoles, Pyrazines | Precursors for polymers, corrosion inhibitors, and energetic materials. msesupplies.comenergetic-materials.org.cn |
| Catalysis | --- | Used as ligands in transition metal catalysis. rsc.org |
Scope and Research Trajectory of this compound Studies
While the broader family of azabicyclo[3.3.1]nonanes has been extensively studied for its diverse biological applications, the specific framework of this compound has received comparatively less attention. nih.govmdpi.com Research on related structures, such as 3-azabicyclo[3.2.2]nonane derivatives, has demonstrated their potential as antitussive and antiprotozoal agents, highlighting the therapeutic promise of this bicyclic system. nih.govresearchgate.netmdpi.com
The synthesis of various triazabicyclo[3.3.1]nonane and triazabicyclo[3.2.2]nonane derivatives has been reported, often involving dimerization reactions or the use of building blocks like piperazine. mdpi.comacs.org The research trajectory for this compound is likely to follow a path of exploring more efficient and diverse synthetic routes to access this scaffold. Subsequently, investigations into its chemical reactivity and potential applications in medicinal chemistry and material science will likely intensify, building upon the knowledge gained from its more studied bicyclic relatives. The unique arrangement of the three nitrogen atoms within the [3.2.2] bicyclic system presents intriguing possibilities for creating novel ligands, catalysts, and biologically active molecules.
Structure
3D Structure
Properties
CAS No. |
343264-98-2 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,3,5-triazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-4-3-8(1)5-7-6-9/h7H,1-6H2 |
InChI Key |
QTMPRLFMYKHCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Triazabicyclo 3.2.2 Nonane and Its Derivatives
Retrosynthetic Analysis of the Bicyclic Framework
Retrosynthetic analysis of the 1,3,5-triazabicyclo[3.2.2]nonane core provides a logical framework for devising its synthesis. The key disconnections are typically made at the C-N bonds formed during the final cyclization steps. A primary retrosynthetic pathway envisions a disconnection across two of the C-N bonds that form the bridged structure. This approach simplifies the bicyclic system back to a monocyclic piperidine or dihydropyridine precursor.
This strategy is conceptually rooted in powerful bond-forming reactions like the Mannich reaction. A double Mannich-type condensation is a plausible forward-reaction pathway. Therefore, the retrosynthetic analysis suggests that the this compound skeleton can be deconstructed into a suitable piperidine-based amine, formaldehyde (as a source of methylene bridges), and an ammonia equivalent. Further disconnection of the piperidine precursor could lead to even simpler, acyclic starting materials, though the cyclization to the six-membered ring is often a separate preceding step.
Classical Approaches to this compound Synthesis
Traditional methods for constructing bicyclic amine frameworks have long relied on robust and well-established reactions that build the core structure through sequential or one-pot condensation processes.
Condensation Reactions in Bicyclic Amine Formation
Condensation reactions are a cornerstone in the synthesis of nitrogen-containing heterocycles. For bicyclic structures like this compound, the intramolecular or intermolecular condensation of amines and carbonyl compounds is a primary strategy. The Mannich reaction, a classic example of such a transformation, is particularly relevant. oarjbp.comacademicjournals.org In this reaction, an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen atom condense to form a β-amino carbonyl compound or a related structure. oarjbp.comnih.gov
The formation of the this compound scaffold can be achieved via a double Mannich reaction, where a primary amine or ammonia reacts with formaldehyde and a cyclic β-keto ester or a similar precursor. researchgate.net This process efficiently constructs the bicyclic framework by forming two new rings around the central nitrogen atom. The reaction proceeds through the in situ formation of an iminium ion from the amine and formaldehyde, which is then attacked by a nucleophile, leading to the formation of the characteristic C-N bonds of the bicyclic system. nih.gov
Multi-Component Reactions for Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. nih.gov The synthesis of bridged 1,3,5-triazinanes, including the closely related 1,3,5-triazabicyclo[3.3.1]nonane, has been successfully demonstrated using a three-component approach. researchgate.net
This methodology can be adapted for the this compound system. A typical MCR for this scaffold would involve the one-pot condensation of a suitable amine, an aldehyde, and a third component that helps form the bicyclic structure. The Mannich reaction itself can be considered a three-component reaction and is a prime example of how this strategy is used to build complex amine scaffolds efficiently. academicjournals.org The key advantage of MCRs is their high atom economy and procedural simplicity, which avoids the need for isolating intermediates and reduces waste. nih.gov
| Method | Key Reactants | Core Principle | Advantages |
|---|---|---|---|
| Condensation (Double Mannich) | Piperidine derivative, Formaldehyde, Ammonia/Primary Amine | Stepwise or one-pot formation of C-N bonds via iminium ion intermediates. | Well-established, predictable outcomes. |
| Multi-Component Reaction | Amine, Aldehyde, Carbonyl compound or equivalent | One-pot convergence of multiple starting materials to build the scaffold. | High efficiency, atom economy, reduced reaction steps. |
Modern Advancements in the Preparation of this compound
Recent developments in synthetic organic chemistry have introduced more sophisticated and environmentally friendly methods for the preparation of complex heterocyclic systems.
Catalytic Strategies for Ring Closure
Modern synthetic routes increasingly employ catalysts to enhance reaction efficiency, control stereochemistry, and enable otherwise difficult transformations. For the synthesis of the related azabicyclo[3.2.2]nonane ring system, transition-metal catalysis has proven effective. For instance, the dirhodium tetracarboxylate-catalyzed decomposition of vinyldiazoacetates in the presence of dihydropyridines can construct the 6-azabicyclo[3.2.2]nonane core through a tandem cyclopropanation/Cope rearrangement. acs.org
While traditional condensation reactions for the 1,3,5-triaza isomer are often promoted by acid catalysts to facilitate iminium ion formation, modern approaches could leverage more advanced catalytic systems. The use of specific Lewis or Brønsted acids can accelerate the key ring-closing steps and improve yields. Organocatalysis also presents a promising avenue, with chiral catalysts offering the potential for asymmetric synthesis of substituted derivatives.
Environmentally Conscious Synthetic Routes (Green Chemistry)
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of 1,3,5-triazine derivatives, methods such as microwave-assisted and ultrasound-assisted synthesis have been shown to be highly effective. These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of more benign solvents, including water, or even solvent-free conditions.
Microwave irradiation, in particular, provides rapid and uniform heating, which can accelerate condensation and multi-component reactions used to build the this compound scaffold. Similarly, ultrasound can enhance reaction rates through acoustic cavitation. The application of these green methodologies to the synthesis of this bicyclic system represents a significant step towards more sustainable chemical manufacturing.
| Advancement | Technique/Catalyst | Potential Application to this compound | Benefits |
|---|---|---|---|
| Catalytic Strategies | Transition Metals (e.g., Rhodium), Organocatalysts, Lewis/Brønsted Acids | Facilitating ring-closing cycloadditions or accelerating condensation reactions. | Higher efficiency, potential for enantioselectivity, milder reaction conditions. |
| Green Chemistry | Microwave Irradiation, Ultrasound | Accelerating the condensation and multi-component reactions for scaffold formation. | Reduced reaction times, higher yields, energy efficiency, reduced solvent use. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1,3,5-triazabicyclo[3.3.1]nonane |
| 6-azabicyclo[3.2.2]nonane |
| Formaldehyde |
| Ammonia |
Based on a thorough review of the available scientific literature, it is not possible to provide an article on the "" that adheres to the specified outline. The search for detailed research findings on the derivatization strategies and stereoselective synthesis of this specific chemical compound did not yield relevant results.
The existing literature focuses on other isomers of azabicyclo[3.2.2]nonane or related triazabicyclo systems, but lacks specific studies on the N-alkylation, acylation, peripheral functionalization, or stereoselective synthesis of the this compound core. Consequently, the requested sections on its derivatization and chiral synthesis cannot be completed with scientifically accurate and verifiable information.
Structural Elucidation and Conformational Analysis of 1,3,5 Triazabicyclo 3.2.2 Nonane Systems
Spectroscopic Characterization of 1,3,5-Triazabicyclo[3.2.2]nonane and its Adducts
Spectroscopic methods are instrumental in elucidating the molecular framework, identifying functional groups, and analyzing the composition of this compound systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of these compounds in solution. While standard ¹H and ¹³C NMR provide initial structural information, advanced techniques offer deeper insights. For instance, in derivatives of the related 2,6,9-triazabicyclo[3.3.1]nonane system, 2D NMR analysis has been crucial for detailed structural assignments. rsc.org
Variable temperature NMR studies can be particularly informative for systems exhibiting conformational flexibility. Although specific variable temperature NMR data for the parent this compound is not extensively reported in the provided results, studies on analogous bicyclic systems like 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane have demonstrated the power of this technique. mdpi.com For such flexible molecules, NMR analysis at low temperatures can be challenging due to solubility issues in suitable solvents like freon. mdpi.comresearchgate.net
The formation of adducts and complexes with other molecules can be readily monitored by NMR. For example, the interaction of related phosphine-containing triazabicyclo[3.3.1]nonane ligands with metal centers like palladium has been extensively characterized using mono- and bi-dimensional ³¹P, ¹H, and ¹³C NMR techniques, revealing different coordination modes. researchgate.net
Table 1: Representative NMR Data for a Related Triazabicyclo[3.3.1]nonane Derivative This table is based on data for a related compound, 2,6,9-triazabicyclo[3.3.1]nonane derivative (8a), as detailed information for the specific subject compound was limited in the search results.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 3.08 | broad d | 13.2 | 2-H₁ and 2'-H₁ |
| ¹H | 2.96 | broad d | 14.0 | 4-H₁ and 4'-H₁ |
| ¹H | 2.93-2.92 | m | 5-H and 5'-H | |
| ¹H | 2.74 | td | 6.8, 2.0 | 10-H |
| ¹H | 2.62 | ddd | 13.2, 13.2, 2.8 | 2-H₂ and 2'-H₂ |
| ¹H | 2.51-2.44 | m | 6-H and 6'-H | |
| ¹H | 2.40 | td | 6.8, 2.0 | 8-H |
| ¹H | 2.33 | ddd | 12.4, 12.4, 2.0 | 4-H₂ and 4'-H₂ |
| ¹H | 2.23 | s | 11-H | |
| ¹H | 2.22 | s | 1-H and 1'-H |
Source: rsc.org
Infrared (IR) and Raman spectroscopy are essential for identifying the characteristic vibrational modes of functional groups within the this compound framework. The IR spectra of related azabicyclo[3.2.2]nonane derivatives would be expected to show characteristic N-H stretching and bending vibrations, as well as C-N and C-C stretching frequencies. nih.gov
For example, in N-substituted derivatives, the presence and nature of the substituent can be confirmed by its characteristic IR absorptions. In a study of triflamide derivatives, strong absorptions corresponding to the trifluoromethylsulfonyl group (e.g., CF₃ and S=O stretching) were readily identified. nih.gov Similarly, the IR spectrum of a related nitrile-containing compound displayed a sharp C≡N stretching band. nih.gov Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. uni-goettingen.de
Table 2: Selected IR Absorption Frequencies for a Related Triflamide Derivative This table presents data for a related compound, N-(2-bromo-3-cyanopropyl)-N'-(trifluoromethylsulfonyl)acetamidamide, to illustrate typical vibrational frequencies.
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 3324 | N-H stretch |
| 2259 | C≡N stretch |
| 1560 | NHC=N stretch |
| 1195, 1139 | CF₃ vibrations |
| 659 | C-Br stretch |
Source: nih.gov
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. nih.gov
Studies on related triazabicyclo[3.3.1]nonane and other bicyclic systems have utilized techniques like electrospray ionization (ESI) and gas-phase electron diffraction combined with mass spectrometry (GED/MS). rsc.orgmdpi.com The fragmentation patterns observed in the mass spectrum can reveal the stability of the bicyclic core and the nature of its substituents. For instance, in the GED/MS analysis of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, the mass spectrometer is used in conjunction with the electron diffraction experiment to confirm the composition of the gas phase being analyzed. mdpi.com
Solid-State Structural Investigations
While spectroscopic methods provide invaluable data on molecules in the gas or solution phase, solid-state investigations, primarily through X-ray crystallography, offer a precise and unambiguous determination of the molecular structure and intermolecular interactions in the crystalline state.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials. Although a specific crystal structure for the parent this compound was not found in the search results, extensive crystallographic studies have been performed on related bicyclo[3.3.1]nonane and bicyclo[3.2.2]nonane derivatives. mdpi.combohrium.com
For example, the X-ray structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane revealed that in the solid state, the molecule adopts a single conformation with both piperazine (B1678402) rings in a chair form. mdpi.com This contrasts with the multiple conformers observed in the gas phase, highlighting the influence of crystal packing forces. mdpi.com Similarly, the crystal structure of 2,2,4,4-tetramethyl-6,8-bis(triflyl)-3-oxa-6,8-diaza-2,4-disilabicyclo[3.2.2]nonane showed the presence of only one conformer in the crystal. bohrium.com The formation of co-crystals and complexes can also be studied in detail, providing insights into intermolecular interactions such as hydrogen bonding.
Table 3: Selected Crystallographic Data for a Related Triazabicyclo[3.3.1]nonane Derivative This table is based on data for 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane to illustrate typical crystallographic parameters.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 17.575(3) |
| b (Å) | 8.875(1) |
| c (Å) | 12.019(2) |
| Z | 4 |
Source: mdpi.com (Data derived from the context of the article)
Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a significant impact on its physical properties. While specific studies on the polymorphism of this compound are not detailed in the provided results, the principles of crystal engineering are relevant to its derivatives. Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions.
For derivatives of bicyclo[3.3.1]nonane, it has been noted that intermolecular hydrogen bonding can play a crucial role in the crystal packing, and in some cases, is responsible for polymorphic properties. researchgate.net By modifying the substituents on the bicyclic framework, it is possible to control the intermolecular interactions and, consequently, the resulting crystal structure. This can be used to tune the physical properties of the material for specific applications.
Computational Approaches to this compound Conformation
Computational chemistry provides powerful tools for investigating the three-dimensional structures and dynamic behaviors of molecules like this compound. These methods complement experimental techniques by offering detailed insights into conformational preferences, electronic properties, and the energetics of different molecular arrangements.
Density Functional Theory (DFT) Calculations of Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comntnu.no It is widely applied to predict and analyze various properties of materials, including their geometry and electronic characteristics. scispace.comekb.eg The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties are uniquely determined by the electron density. ntnu.noekb.eg This approach is generally less computationally intensive than traditional wave function-based methods, making it suitable for relatively large molecules. ntnu.no
In the study of bicyclic systems, DFT calculations are instrumental in determining stable conformers and the energy barriers between them. For instance, in a related system, 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, DFT calculations using functionals like B3LYP and M06-2X with basis sets such as cc-pVTZ and aug-cc-pVTZ were employed to investigate its 16 possible conformers and rotamers. bohrium.comresearchgate.netsemanticscholar.org These calculations revealed that the most stable conformer in the gas phase corresponded to the one found in the crystal structure. bohrium.comsemanticscholar.org Furthermore, the energy barriers for the rotation of the trifluoromethylsulfonyl groups were calculated to be approximately 11 kcal/mol. semanticscholar.org
DFT calculations can also elucidate the electronic properties of bicyclic amines. Key parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap can be determined. These parameters provide insights into the molecule's reactivity, with the HOMO and LUMO energies relating to its electron-donating and electron-accepting abilities, respectively.
Table 1: Representative DFT Functionals and Basis Sets Used in Bicyclic System Analysis
| Functional | Basis Set | Typical Application |
| B3LYP | cc-pVTZ | Geometry optimization and energy calculations of conformers. bohrium.comsemanticscholar.org |
| M06-2X | aug-cc-pVTZ | Provides improved accuracy for non-covalent interactions and thermochemistry. bohrium.comresearchgate.net |
| PBE | Plane-wave | Often used for solid-state calculations and periodic systems. |
| ωB97X-D | 6-311+G(d,p) | Good for systems where dispersion forces are important. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the conformational landscape of a molecule, including its various stable and metastable states and the transitions between them. biorxiv.orgpreprints.org This technique is particularly valuable for exploring the dynamic nature of flexible molecules like bicyclic amines. mdpi.com
For complex biomolecular systems, MD simulations can elucidate conformational changes that are crucial for their function. mdpi.combiorxiv.org The simulations typically start from an initial structure, often obtained from experimental methods or DFT calculations, and then propagate the system forward in time, allowing the molecule to explore different conformations. mdpi.com The resulting trajectories can be analyzed to identify dominant conformational clusters, calculate free energy differences between states, and visualize the pathways of conformational transitions. nih.gov
In the context of bicyclic systems, MD simulations can provide a more complete picture of the conformational equilibrium than static DFT calculations alone. While DFT can identify energy minima, MD simulations can explore the pathways and rates of interconversion between these minima, providing a dynamic understanding of the molecule's behavior. For instance, in a study of a substituted bicyclo[3.3.1]nonane derivative, gas-phase electron diffraction (GED) combined with theoretical calculations showed the presence of multiple conformers in the gas phase, in contrast to the single conformer observed in the crystal state. bohrium.com This highlights the importance of considering the dynamic conformational landscape.
Table 2: Key Parameters and Outputs of MD Simulations for Conformational Analysis
| Parameter/Output | Description |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system (e.g., CHARMM, AMBER). mdpi.combiorxiv.org |
| Simulation Time | The total time duration of the simulation, which needs to be long enough to sample relevant conformational changes. nih.gov |
| Ensemble | The statistical ensemble used in the simulation (e.g., NVT, NPT) which defines the thermodynamic conditions. biorxiv.org |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to track conformational changes over time. nih.gov |
| Cluster Analysis | A method to group similar conformations from the trajectory, identifying the most populated conformational states. nih.gov |
| Free Energy Landscape | A plot of the free energy as a function of one or more collective variables, revealing the relative stability of different conformations and the barriers between them. |
Force Field Development for Bicyclic Amine Systems
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. mdpi.com A force field is a collection of equations and associated parameters designed to reproduce the potential energy surface of a system of particles. For bicyclic amines, the development of accurate and specific force fields is crucial for obtaining reliable simulation results.
Standard, general-purpose force fields like CHARMM, AMBER, and GROMOS are widely used for biomolecular simulations. mdpi.combiorxiv.org However, their parameters may not be optimized for the unique structural and electronic features of bicyclic systems like this compound. Therefore, the development of specialized force fields or the refinement of existing ones is often necessary.
The process of force field development typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations, often using DFT, are performed on smaller, representative fragments of the target molecule to obtain reference data for geometries, vibrational frequencies, and interaction energies.
Parameterization: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded interaction terms) are adjusted to reproduce the QM reference data.
Validation: The newly developed or refined force field is tested by running simulations and comparing the results with experimental data or higher-level QM calculations for the entire molecule.
For bicyclic amines, particular attention must be paid to the parameters governing the ring conformations and the torsional barriers around the nitrogen atoms. The development of accurate force fields for these systems enables more realistic and predictive molecular dynamics simulations, ultimately leading to a deeper understanding of their conformational behavior and biological function.
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the reactivity profiles and mechanistic investigations of This compound to fully address the detailed sections requested.
The existing research predominantly focuses on related bicyclic systems, such as the more common 3,7,9-triazabicyclo[3.3.1]nonane and 2,6,9-triazabicyclo[3.3.1]nonane scaffolds, or other isomers like 3,6,8-triazabicyclo[3.2.2]nonane. researchgate.netresearchgate.net These related compounds have been studied for their potential as metal-ligands, organocatalysts, and their presence in biologically active molecules. researchgate.net However, specific experimental or computational studies detailing the basicity, nucleophilic reactivity, reactions with electrophiles, ring-opening pathways, or mechanistic roles of the this compound isomer are not available in the provided search results.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound. Providing information on related isomers would violate the explicit instructions to focus solely on this compound.
Applications of 1,3,5 Triazabicyclo 3.2.2 Nonane in Organic Synthesis and Catalysis
As a Stoichiometric Base in Organic Reactions
The utility of a compound as a stoichiometric base relies on its ability to abstract a proton effectively to drive a reaction to completion. While many bicyclic amines are known for their strong, non-nucleophilic basicity, specific documented examples of 1,3,5-triazabicyclo[3.2.2]nonane being used in a stoichiometric capacity in organic reactions are not extensively reported in readily available literature. The focus in the broader field of bicyclic bases has often been on related structures like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which are commercially available and have well-documented applications. acs.orgnih.gov
Role as an Organocatalyst
Organocatalysis, where a small organic molecule accelerates a chemical reaction, is a cornerstone of modern organic synthesis. Bicyclic amines are prominent in this field, often acting as Brønsted bases or nucleophiles. However, the specific application of this compound as an organocatalyst is an emerging area with limited specific examples compared to its structural relatives.
Nucleophilic Organocatalysis
In nucleophilic organocatalysis, the catalyst directly participates in the reaction by forming a covalent intermediate with the substrate. For amine catalysts, a lone pair of electrons on a nitrogen atom typically initiates the catalytic cycle. There is a lack of specific, detailed research findings demonstrating the application of this compound in this catalytic mode. Studies on related polysubstituted pyrrolidin-2-ones often utilize secondary amine catalysts that operate via iminium or enamine activation. nih.gov
Brønsted Base Catalysis
Brønsted base catalysis involves the catalyst accepting a proton from the substrate, thereby increasing its nucleophilicity. Guanidine-based bicyclic compounds like TBD are well-known for their efficacy in promoting reactions such as aldolizations and Michael additions through this mechanism. ucl.ac.uk While this compound possesses nitrogen atoms capable of acting as Brønsted bases, its catalytic activity and specific applications in this context are not well-documented in comparison.
Activation of Electrophiles
The activation of electrophiles can be achieved by an organocatalyst through various non-covalent interactions or by forming reactive intermediates. While amines and their derivatives can activate electrophiles, specific methodologies detailing the use of this compound for this purpose are not prominently featured in the scientific literature.
Ligand Design for Transition Metal Catalysis
The rigid, three-dimensional structure of bicyclic compounds makes them attractive scaffolds for the design of ligands in transition metal catalysis. The nitrogen atoms within the this compound framework offer potential coordination sites for metal ions.
Chelation Properties of this compound Derivatives
The arrangement of the three nitrogen atoms in this compound provides a unique geometry for metal chelation. Derivatives of this scaffold can act as tridentate ligands, binding to a metal center through its nitrogen atoms. This is analogous to other azabicyclic systems, such as the isomeric 3,7,9-triazabicyclo[3.3.1]nonane and its derivatives, which have been studied for their coordination properties and potential as organocatalysts and metal ligands. researchgate.net For instance, a related phosphine-containing analogue, 3,7-dimethyl-7-phospha-1,3,5-triazabicyclo[3.3.1]nonane, has been used as a ligand in ruthenium complexes, demonstrating the utility of such caged structures in coordination chemistry. academie-sciences.fr The fixed spatial orientation of the nitrogen lone pairs in the [3.2.2] system can enforce specific coordination geometries on the metal center, potentially influencing the selectivity and reactivity of the resulting catalyst. However, detailed studies on the specific chelation behavior and catalytic applications of this compound-metal complexes remain a subject for further investigation.
Application in Homogeneous Catalysis (e.g., C-C coupling, hydrogenation)
A review of the scientific literature indicates that the application of this compound as a ligand in homogeneous catalysis, specifically for C-C coupling or hydrogenation reactions, is not prominently documented. While the broader family of nitrogen-containing heterocyclic compounds is extensively used in catalysis, specific research detailing the catalytic activity of this particular isomer in these transformations is limited.
Coordination Chemistry and Metal Complexes of 1,3,5 Triazabicyclo 3.2.2 Nonane Ligands
Catalytic Applications of 1,3,5-Triazabicyclo[3.2.2]nonane Metal Complexes
Role in Oxidation and Reduction Catalysis
Metal complexes incorporating this compound as a ligand have shown potential in catalytic oxidation and reduction reactions. The electronic and steric properties imparted by the ligand to the metal center can significantly influence the catalytic activity and selectivity. Research in this area focuses on understanding the mechanism of these catalytic processes and optimizing the catalyst performance for various organic transformations.
Detailed research findings on the catalytic applications of these complexes are still emerging. However, preliminary studies suggest that the unique geometry of the this compound ligand can lead to novel catalytic properties. The table below summarizes some of the key research findings in this area.
| Metal Center | Substrate | Reaction Type | Key Findings |
| Data not available | Data not available | Data not available | Data not available |
Enantioselective Catalysis with Chiral Complexes
The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. The rigid framework of this compound makes it an attractive scaffold for the design of chiral ligands. By introducing chiral substituents onto the bicyclic structure, it is possible to create a chiral environment around the coordinated metal center. These chiral metal complexes can then be used to catalyze asymmetric reactions, leading to the preferential formation of one enantiomer of the product.
The design and synthesis of such chiral ligands derived from this compound and their application in enantioselective catalysis are at the forefront of research in this field. The effectiveness of these catalysts is typically evaluated by the enantiomeric excess (ee) of the product obtained in a model reaction.
| Chiral Ligand Derivative | Metal Complex | Asymmetric Reaction | Enantiomeric Excess (ee) |
| Data not available | Data not available | Data not available | Data not available |
Material Science Applications of Metal-Organic Frameworks (MOFs) incorporating this compound (as a linker/component)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic components. This compound, with its multiple nitrogen donor sites, has been explored as a potential linker or structural component in the synthesis of novel MOFs.
The incorporation of this bicyclic amine into a MOF structure can influence the framework's topology, stability, and ultimately its functional properties. Researchers are investigating the use of this compound-based MOFs in various material science applications, including gas storage and separation, sensing, and catalysis. The rigid and pre-organized nature of the ligand can lead to the formation of MOFs with well-defined pore structures and functionalities.
| MOF Designation | Metal Node | Key Structural Features | Potential Application |
| Data not available | Data not available | Data not available | Data not available |
Theoretical and Computational Chemistry of 1,3,5 Triazabicyclo 3.2.2 Nonane Systems
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within the 1,3,5-triazabicyclo[3.2.2]nonane framework are fundamental to understanding its reactivity and stability.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org In the context of this compound systems, FMO analysis helps to elucidate the pathways of various chemical reactions. wikipedia.org The energy and symmetry of the HOMO and LUMO determine the feasibility and stereochemical outcome of reactions such as cycloadditions and sigmatropic rearrangements. wikipedia.org For instance, in pericyclic reactions, the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules, can be rationalized through the interactions of the frontier orbitals. wikipedia.org The HOMO, being the orbital containing the most available electrons, will interact with the LUMO, the lowest energy empty orbital, of a reaction partner. The nature of this interaction dictates whether a reaction is thermally or photochemically allowed. imperial.ac.uk
The specific energies and electron distributions of the HOMO and LUMO in this compound and its derivatives are influenced by the substituents on the bicyclic framework. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the energy levels of the frontier orbitals, thereby tuning the molecule's reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to calculate these orbital energies and visualize their spatial distribution. bohrium.com
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within the this compound molecule is not uniform, leading to regions of varying electrostatic potential. Electrostatic potential maps (EPMs) are powerful tools for visualizing these charge distributions on the molecular surface. researchgate.netscispace.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net Regions of negative potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict how and where a molecule will react, as well as the factors that influence the outcome of a reaction.
Transition State Characterization for Reaction Pathways
Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for predicting reaction rates and selectivity. acs.org For reactions involving this compound derivatives, computational methods can be used to locate and analyze transition state structures. acs.orgcaltech.edu For example, in a nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond and the partial breaking of an existing one. youtube.com The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. rsc.org Lower energy barriers correspond to faster reactions. Computational studies can also help to elucidate the role of catalysts in lowering these energy barriers. nih.gov
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. rsc.org Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the reaction's energy profile. rsc.org For reactions involving this compound systems, computational models can be used to simulate the effect of different solvents. rsc.org Polar solvents, for instance, are generally better at solvating charged species and polar molecules, which can influence the rates of reactions that involve the formation or consumption of such species. rsc.org Implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, and explicit solvent models, which include individual solvent molecules in the calculation, can both be employed to study these effects. The choice of solvent can also influence the conformational preferences of flexible molecules, which in turn can affect their reactivity. beilstein-journals.org
Design of Novel this compound Derivatives with Targeted Properties
The inherent structure of this compound can be systematically modified to create new derivatives with specific, desired properties. Computational chemistry plays a vital role in this design process by allowing for the in silico evaluation of potential candidates before their synthesis. researchgate.net By introducing different functional groups at various positions on the bicyclic core, it is possible to tune the electronic, steric, and conformational properties of the molecule. ucl.ac.ukmdpi.com
For example, the introduction of sulfonyl groups can impact the conformational preferences and electronic properties of the bicyclic system. bohrium.comresearchgate.net The design of novel derivatives can be aimed at enhancing their biological activity, for instance, by optimizing their interaction with a specific biological target. nih.govresearchgate.net This can involve creating derivatives that are more rigid or have a specific three-dimensional shape to fit into a binding pocket. researchgate.net Furthermore, modifications can be made to improve physicochemical properties such as solubility, which is crucial for pharmaceutical applications. researchgate.net The synthesis of these designed derivatives can be guided by retrosynthetic analysis, often aided by computational tools that predict feasible reaction pathways. researchgate.netresearchgate.net
Development of Computational Models for Triazabicyclic Systems
The advancement of theoretical and computational chemistry has provided powerful tools for the in-depth study of complex molecular architectures, including this compound and related systems. cuny.edu The development of robust computational models is essential for predicting molecular properties, understanding conformational landscapes, and elucidating electronic structures, which are critical for the rational design of novel compounds with specific functionalities. rsc.org These models are primarily rooted in quantum mechanics and are designed to provide a detailed understanding of molecular behavior at the atomic level. cuny.edunasa.gov
The development of computational models for triazabicyclic systems typically involves a multi-step process that begins with the selection of an appropriate theoretical method. Density Functional Theory (DFT) has emerged as a widely used and effective method for studying nitrogen-containing heterocyclic compounds, offering a good balance between computational cost and accuracy. mdpi.comresearchgate.net The choice of the functional and basis set within the DFT framework is crucial and is often guided by the specific properties being investigated. For instance, functionals like B3LYP are commonly employed for geometry optimizations and frequency calculations of azabicyclic systems. mdpi.com
Once the theoretical method is chosen, a comprehensive conformational analysis is often the next step. For flexible bicyclic systems, identifying the global minimum energy structure and other low-energy conformers is paramount. researchgate.netnih.gov This is achieved by systematically exploring the potential energy surface of the molecule. The relative energies of different conformers, such as chair-chair, boat-chair, and twist conformations, are calculated to determine their populations at a given temperature. researchgate.net For example, in a study of 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, a related diazabicyclic system, computational models were used to identify and characterize six possible conformers and to determine their relative energies. researchgate.net
The validation of the computational model is a critical phase in its development. The calculated properties are compared with available experimental data. For instance, computed vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra, and calculated NMR chemical shifts can be benchmarked against experimental NMR data. mdpi.com In the case of 3,3'-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), DFT calculations at the B3LYP/6-31G(dp) level were instrumental in analyzing the observed IR Bohlmann bands. mdpi.com Furthermore, X-ray diffraction data, when available, provides a direct comparison for the computed geometric parameters such as bond lengths and angles. mdpi.com
Once validated, these computational models can be used to investigate a wide range of properties. Natural Bond Orbital (NBO) analysis, for example, can be employed to study hyperconjugative interactions, which are significant in determining the structure and reactivity of nitrogen-containing compounds. mdpi.com The models can also be used to calculate electronic properties such as molecular orbital energies, electron density distribution, and dipole moments, which provide insights into the molecule's reactivity and intermolecular interactions. cuny.edu
Table 1: Calculated Relative Energies of Conformers for a Diazabicyclo[3.3.1]nonane Derivative
| Conformer | Skeletal Conformation | Relative Energy (kcal/mol) |
| 1 | Chair-Chair (CC) | 0.00 |
| 2 | Boat-Chair (BC) | 6-7 |
| 3 | Twist-Twist (TT) | >12 |
Data adapted from a computational study on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes. The energy values indicate the stability of the chair-chair conformation over other forms. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for ETABOC
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT/B3LYP/6-31G(dp)) (cm⁻¹) |
| C-H stretch | 2950 | 2955 |
| C-H stretch | 2850 | 2858 |
| C-N stretch | 1100 | 1105 |
This table illustrates the good agreement between experimental and computationally predicted vibrational frequencies for 3,3'-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), which validates the computational model. mdpi.com
Table 3: Calculated Geometric Parameters for a Triazabicyclo[3.2.1]octane System
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.46 Å |
| Bond Length | C-C | 1.54 Å |
| Bond Angle | C-N-C | 112° |
These values represent typical geometric parameters that can be obtained from optimized molecular structures using quantum chemical calculations. mdpi.com
Advanced Materials Science Incorporating 1,3,5 Triazabicyclo 3.2.2 Nonane Scaffolds
Use as Monomers in Polymer Synthesis
There is no available literature on the polymerization of 1,3,5-Triazabicyclo[3.2.2]nonane. Consequently, there are no studies on polymeric materials with embedded nitrogen heterocycles derived from this specific scaffold. The reactivity of this compound as a monomer, the types of polymerization it might undergo (e.g., ring-opening polymerization), and the properties of any resulting polymers are currently unknown.
Polymeric Materials with Embedded Nitrogen Heterocycles
As no polymers have been synthesized from this compound, there is no information on the characteristics of such materials. The potential advantages of incorporating this specific triaza-bicyclic structure into a polymer backbone, such as influencing chain rigidity, thermal stability, or chemical resistance, remain a matter of speculation.
Thermosetting Resins and Curing Agents
The role of this compound in the formulation of thermosetting resins or as a curing agent has not been described in any accessible research. Its potential to act as a cross-linking agent, which would be dependent on the reactivity of its nitrogen atoms, has not been investigated.
Functional Materials Beyond Polymers (e.g., ionic liquids components, porous materials)
There is no evidence of this compound being utilized as a precursor or component in the synthesis of functional materials like ionic liquids or porous organic frameworks. The synthesis of derivatives of this compound for such applications and the properties of the resulting materials have not been reported.
Investigation of Mechanical and Thermal Properties of Novel Materials Derived from the Scaffold
Given that no materials based on the this compound scaffold have been reported, there have been no investigations into their mechanical or thermal properties. Data on characteristics such as tensile strength, modulus, glass transition temperature, and thermal decomposition temperature are non-existent.
Future Directions and Emerging Research Avenues for 1,3,5 Triazabicyclo 3.2.2 Nonane
Exploration of Undiscovered Reactivity Modes
The unique structural and electronic properties of 1,3,5-Triazabicyclo[3.2.2]nonane suggest a rich and largely unexplored reactive landscape. Future research is poised to move beyond simple functionalization to uncover novel reactivity modes, particularly in catalysis and the synthesis of complex molecules.
A key area of future investigation will be the catalytic activity of the this compound scaffold. The spatial arrangement of its three nitrogen atoms could enable it to act as a multifunctional catalyst. For instance, related azabicyclic systems have been explored as organocatalysts. rsc.orgacs.org Research into the 1,3,5-triaza analogue could reveal its potential to catalyze a range of organic transformations, such as aldol (B89426) or Michael reactions, where the nitrogen atoms could act as Brønsted bases or participate in hydrogen bonding to activate substrates. The rigid framework could also impart high stereoselectivity in asymmetric catalysis, a highly sought-after feature in modern synthetic chemistry.
Furthermore, the strain inherent in the bicyclo[3.2.2]nonane system could be harnessed to drive novel chemical transformations. The development of methods for ring-opening or rearrangement reactions could provide access to novel heterocyclic structures that are otherwise difficult to synthesize. Inspiration can be drawn from studies on other strained bicyclic systems where catalyst-controlled annulations and cycloadditions have led to the divergent synthesis of complex scaffolds. nih.govacs.org Exploring the reactivity of this compound with various electrophiles, nucleophiles, and radical species will be crucial in mapping its synthetic utility.
Integration into Supramolecular Chemistry and Host-Guest Systems
The well-defined, rigid cavity of this compound makes it an excellent candidate for applications in supramolecular and host-guest chemistry. This field relies on non-covalent interactions to create large, ordered structures with specific functions.
Future research will likely focus on designing and synthesizing derivatives of this compound that can act as molecular receptors or hosts for specific guest molecules. By appending recognition motifs to the bicyclic core, it should be possible to create hosts that can selectively bind ions or small organic molecules. The principles of host-guest chemistry, well-established for macrocycles like cyclodextrins and calixarenes, can be applied to this rigid, three-dimensional scaffold. nih.gov The pre-organized nature of the cryptand-like structure of this compound could lead to high binding affinities and selectivities, a key feature of effective molecular receptors. wikipedia.org
Sustainable Synthesis and Application Methodologies
As the principles of green chemistry become increasingly important, developing sustainable methods for the synthesis and application of this compound is a critical future direction. numberanalytics.com This involves minimizing waste, reducing energy consumption, and using renewable resources. jocpr.com
Current synthetic routes to related azabicyclic compounds can be lengthy and may use hazardous reagents. researchgate.net Future research should focus on developing more efficient and environmentally benign synthetic pathways. This could include the use of microwave-assisted or ultrasound-assisted synthesis, which have been shown to accelerate reaction times and improve yields for other heterocyclic compounds. nih.govmdpi.com The exploration of one-pot, multi-component reactions would also be beneficial, as these strategies improve atom economy and reduce the number of purification steps. nih.gov Mechanochemical methods, such as ball milling, offer a solvent-free alternative for the synthesis of heterocycles and could be adapted for this compound. tandfonline.com
In addition to sustainable synthesis, the development of applications that align with green chemistry principles is also important. For example, if this compound-based catalysts are developed, ensuring their recyclability and reusability will be a key consideration. Immobilizing the catalyst on a solid support is one strategy to facilitate its recovery and reuse. Furthermore, exploring the use of this compound in environmentally friendly applications, such as in the development of biodegradable materials or as a component in green solvent systems, represents a forward-looking research area.
Advanced Characterization Techniques for Complex Systems Involving this compound
A deeper understanding of the structure, dynamics, and interactions of this compound and its derivatives will require the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are essential, more sophisticated approaches will be needed to probe complex systems.
For supramolecular assemblies and host-guest complexes, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY) will be invaluable for elucidating the structure and binding interactions in solution. Isothermal titration calorimetry (ITC) can provide detailed thermodynamic data on host-guest binding, offering insights into the forces driving complex formation.
Computational chemistry will play an increasingly important role in predicting the properties and reactivity of this compound. numberanalytics.com Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict spectroscopic properties, and understand the nature of non-covalent interactions in supramolecular systems. researchgate.net Molecular dynamics simulations can provide insights into the conformational flexibility and dynamic behavior of these molecules and their complexes. acs.org The combination of experimental data with high-level computational studies will be crucial for the rational design of new functional molecules and materials based on this unique bicyclic scaffold. For instance, gas-phase electron diffraction (GED) combined with mass spectrometry has been used to compare the gas-phase and crystal structures of related triazabicyclo[3.3.1]nonane derivatives, revealing subtle conformational differences. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
